molecular formula C9H11Cl2N B13253864 2,5-dichloro-N-(propan-2-yl)aniline

2,5-dichloro-N-(propan-2-yl)aniline

Cat. No.: B13253864
M. Wt: 204.09 g/mol
InChI Key: IKHOHPACXARWCK-UHFFFAOYSA-N
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Description

2,5-dichloro-N-(propan-2-yl)aniline is an organic compound with the molecular formula C9H11Cl2N. It is a derivative of aniline, where two chlorine atoms are substituted at the 2nd and 5th positions of the benzene ring, and an isopropyl group is attached to the nitrogen atom. This compound is used in various chemical processes and has applications in different fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-(propan-2-yl)aniline typically involves the chlorination of N-(propan-2-yl)aniline. The reaction is carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions include maintaining a temperature range of 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and temperature control. The product is then purified through distillation or recrystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-(propan-2-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,5-dichloro-N-(propan-2-yl)aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes and pigments.

    Biology: Employed in the study of enzyme inhibition and protein binding.

    Medicine: Investigated for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and polymers

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-(propan-2-yl)aniline involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Similar Compounds

Comparison

2,5-dichloro-N-(propan-2-yl)aniline is unique due to the presence of the isopropyl group attached to the nitrogen atom, which influences its chemical reactivity and biological activity. Compared to other dichloroanilines, this compound exhibits distinct properties that make it suitable for specific applications in research and industry .

Properties

Molecular Formula

C9H11Cl2N

Molecular Weight

204.09 g/mol

IUPAC Name

2,5-dichloro-N-propan-2-ylaniline

InChI

InChI=1S/C9H11Cl2N/c1-6(2)12-9-5-7(10)3-4-8(9)11/h3-6,12H,1-2H3

InChI Key

IKHOHPACXARWCK-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=C(C=CC(=C1)Cl)Cl

Origin of Product

United States

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